molecular formula C18H13F2NO3 B2554681 Methyl 6-fluoro-4-((3-fluorobenzyl)oxy)quinoline-2-carboxylate CAS No. 1359396-28-3

Methyl 6-fluoro-4-((3-fluorobenzyl)oxy)quinoline-2-carboxylate

Cat. No. B2554681
CAS RN: 1359396-28-3
M. Wt: 329.303
InChI Key: DSJLXZNJMYTMPI-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-4-((3-fluorobenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C18H13F2NO3 . It has an average mass of 329.297 Da and a monoisotopic mass of 329.086365 Da . This compound is also known by its CAS number 1359396-28-3.

Scientific Research Applications

Synthesis and Transformations

Research focuses on synthesizing novel quinoline derivatives due to their promising applications as fluorophores in biochemistry and medicine, potential antioxidants, and radioprotectors. The study by Aleksanyan and Hambardzumyan (2013) highlights the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with 2- and 4-aminobenzoic acids, indicating their significance in studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Electrochemical Studies

Srinivasu et al. (1999) conducted electrochemical studies on quinoline derivatives, providing insights into their reduction mechanisms, acid-base equilibria, and potential applications in electroanalytical methods. This research contributes to understanding the electrochemistry of quinoline compounds, which can be crucial for their pharmaceutical applications (Srinivasu et al., 1999).

Pharmaceutical and Bioactive Applications

Wang et al. (2018) developed a novel rhodium-catalyzed oxidative annulation method for constructing quinoline-2-carboxylate derivatives, showcasing the methodology's potential for pharmaceutical industry applications. The tolerance of various functional groups in this synthesis route opens up possibilities for creating diverse bioactive molecules (Wang et al., 2018).

Antimicrobial Activity

Research into novel ofloxacin derivatives by Dinakaran et al. (2008) demonstrates the antimycobacterial potential of quinoline derivatives. This study highlights the synthesis and evaluation of quinoline carboxylic acids for their effectiveness against Mycobacterium tuberculosis, suggesting significant therapeutic applications (Dinakaran et al., 2008).

properties

IUPAC Name

methyl 6-fluoro-4-[(3-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)5-6-15(14)21-16)24-10-11-3-2-4-12(19)7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJLXZNJMYTMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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